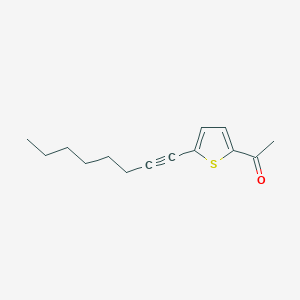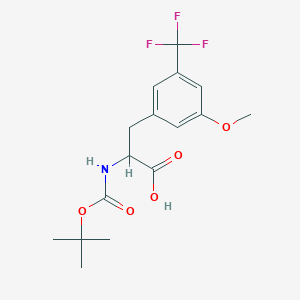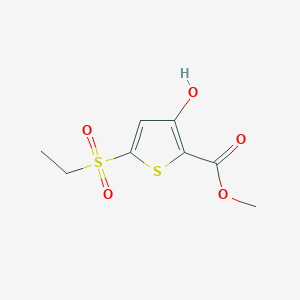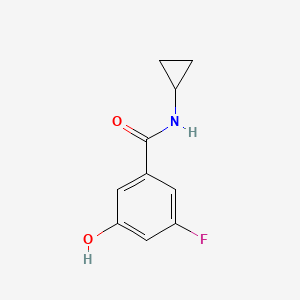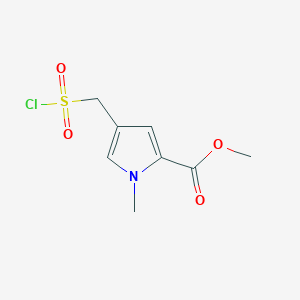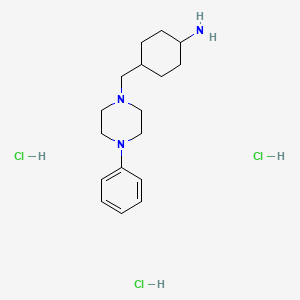
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is a chemical compound that features a cyclohexanamine core substituted with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride typically involves the following steps:
Formation of the Phenylpiperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment to Cyclohexanamine: The phenylpiperazine is then attached to the cyclohexanamine core through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role as a selective acetylcholinesterase inhibitor.
Pharmaceutical Development: It serves as a lead compound in the design of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar applications in Alzheimer’s disease treatment.
3-(Piperazin-1-yl)-1,2-benzothiazole:
Uniqueness
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is unique due to its specific structural features that confer selective acetylcholinesterase inhibitory activity. This selectivity makes it a valuable lead compound for developing targeted therapies with minimal side effects .
Properties
Molecular Formula |
C17H30Cl3N3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/C17H27N3.3ClH/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17;;;/h1-5,15-16H,6-14,18H2;3*1H |
InChI Key |
FCIYCAXQLXLLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCN(CC2)C3=CC=CC=C3)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



